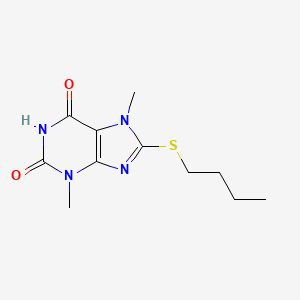
2-(1,2-Thiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isothiazol-4-yl)benzenamine is an organic compound that belongs to the class of heterocyclic amines It features a benzene ring substituted with an isothiazole ring at the 4-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isothiazol-4-yl)benzenamine typically involves the formation of the isothiazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of alkynyl oxime ethers using sulfur sources such as sodium sulfide (Na₂S) under basic conditions . The reaction proceeds through a demethoxylative cycloaddition mechanism.
Industrial Production Methods: Industrial production methods for 2-(Isothiazol-4-yl)benzenamine are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Isothiazol-4-yl)benzenamine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution with alkyl halides would produce alkylated amines.
Scientific Research Applications
2-(Isothiazol-4-yl)benzenamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and mechanical properties.
Chemical Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 2-(Isothiazol-4-yl)benzenamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
2-(Isothiazol-5-yl)benzenamine: Similar structure but with the isothiazole ring attached at the 5-position.
2-(Thiazol-4-yl)benzenamine: Similar structure but with a thiazole ring instead of an isothiazole ring.
2-(Benzothiazol-4-yl)benzenamine: Contains a benzothiazole ring instead of an isothiazole ring.
Uniqueness: 2-(Isothiazol-4-yl)benzenamine is unique due to the presence of the isothiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and chemical reagents compared to its similar compounds.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(1,2-thiazol-4-yl)aniline |
InChI |
InChI=1S/C9H8N2S/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2 |
InChI Key |
WXHLKVIOAUGNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


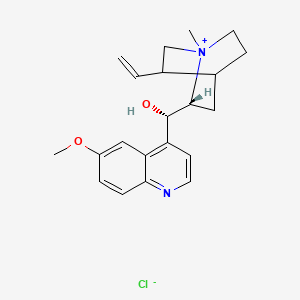


![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
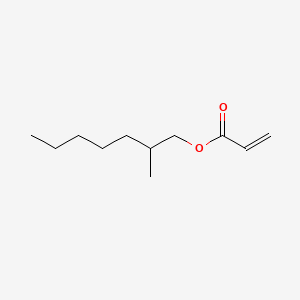
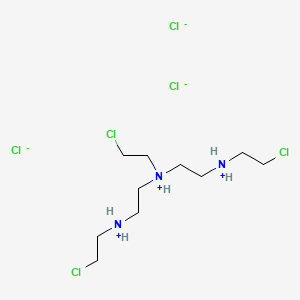
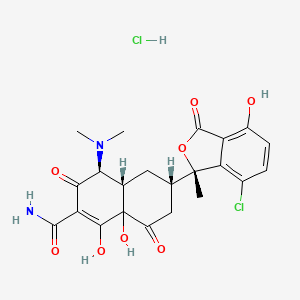
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)
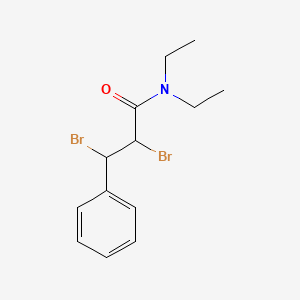
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
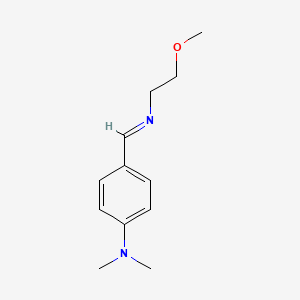
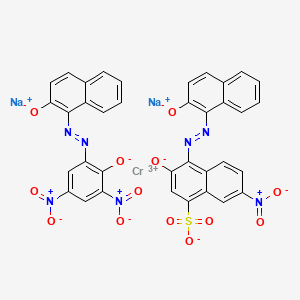
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
